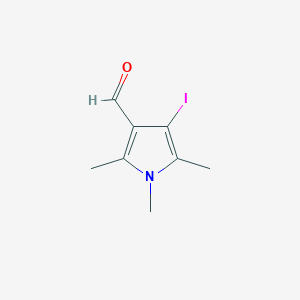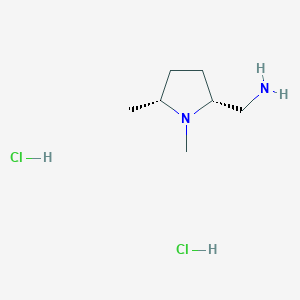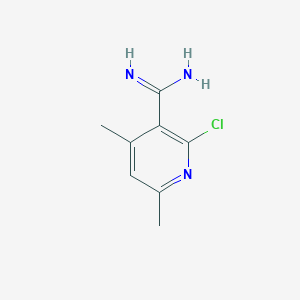![molecular formula C14H11ClN4S B2459048 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 308088-19-9](/img/structure/B2459048.png)
4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine (4-CMTPA) is a synthetic organic compound belonging to the class of pyrimidines. It is a highly versatile compound, with a wide range of applications in both scientific research and industrial processes. 4-CMTPA has been used in the synthesis of various organic molecules, as well as in the production of pharmaceuticals, pesticides, and other chemicals. In addition, 4-CMTPA has been studied for its potential use in the treatment of various diseases and disorders, including cancer and Alzheimer’s disease.
科学研究应用
4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various organic molecules, such as polymers, dyes, and pharmaceuticals. In addition, 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has been studied for its potential use in the treatment of various diseases and disorders, including cancer and Alzheimer’s disease. It has also been studied for its potential use as a pesticide and as an insect repellent.
作用机制
The mechanism of action of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has been shown to bind to certain receptors in the brain, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has been shown to bind to certain receptors in the brain, which may be involved in the regulation of certain physiological processes.
实验室实验的优点和局限性
The advantages of using 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations associated with its use. For example, 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine can be toxic to certain organisms, and it may also be carcinogenic.
未来方向
Given the wide range of applications of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine and its potential for use in the treatment of various diseases and disorders, there are numerous potential future directions for research. These include further investigations into its mechanism of action, its potential use in the synthesis of other organic molecules, and its potential use in the production of new pharmaceuticals, pesticides, and other chemicals. Additionally, further research into the biochemical and physiological effects of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine could lead to the development of new treatments for various diseases and disorders.
合成方法
The synthesis of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves the reaction of 4-chlorophenylacetic acid with ethylthiourea in the presence of a strong acid catalyst. The reaction proceeds in two steps: first, the acid catalyst protonates the ethylthiourea, leading to the formation of an ethylthiourea-protonated species; second, the protonated ethylthiourea reacts with 4-chlorophenylacetic acid to form 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine. The reaction is typically carried out at temperatures between 20-60 °C and can be completed in a few hours.
属性
IUPAC Name |
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGCUSOXYKFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(4-ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2458968.png)
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2458969.png)

![5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2458971.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2458974.png)



![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2458982.png)


![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)